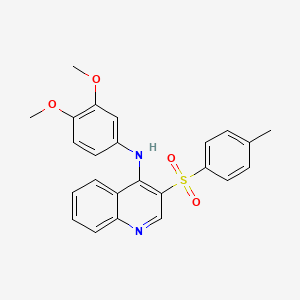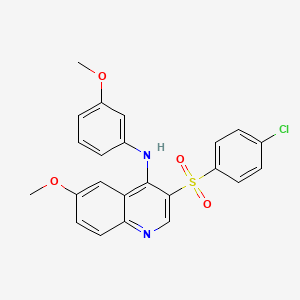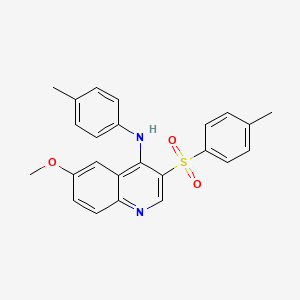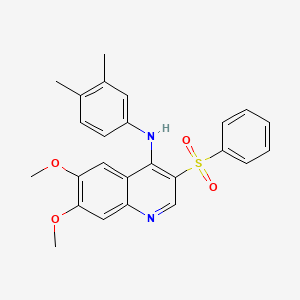
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine (DMPQSA), a quinoline-based amine, is a structural analog of the aminocyclohexane class of compounds. It is a synthetic compound that has been found to possess a variety of biological activities, including anti-inflammatory and anti-cancer properties. DMPQSA is of interest to researchers due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is still largely unknown. However, it has been suggested that the compound may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules. Additionally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to induce apoptosis and inhibit angiogenesis in cancer cells, suggesting that it may have anti-cancer properties.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to possess a variety of biochemical and physiological effects. In vitro studies have shown that N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine can inhibit the activity of COX-2 and reduce the production of pro-inflammatory molecules. Additionally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to induce apoptosis and inhibit angiogenesis in cancer cells. Finally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been found to possess anti-diabetic and anti-Alzheimer’s disease properties in animal models.
Advantages and Limitations for Lab Experiments
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is a relatively easy compound to synthesize and is available commercially. Additionally, it has been found to possess a variety of biological activities and may have potential therapeutic applications. However, the exact mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine is still largely unknown, and further research is needed to fully understand its effects.
Future Directions
In order to fully understand the potential therapeutic applications of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine, future research should focus on elucidating its exact mechanism of action. Additionally, the effects of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine on other diseases, such as diabetes and Alzheimer’s disease, should be further investigated. Finally, the safety and efficacy of N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine should be evaluated in clinical trials.
Synthesis Methods
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine can be synthesized from commercially available 4-methylbenzenesulfonyl chloride and 3,4-dimethoxyphenyl amine, through a direct substitution reaction. The reaction is catalyzed by anhydrous aluminum chloride or zinc chloride, and the reaction can be completed in a few hours at room temperature. The N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine product is obtained in good yield with excellent purity.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been studied in a number of scientific research applications. It has been found to possess anti-inflammatory and anti-cancer properties, and it has been investigated as a potential therapeutic agent in the treatment of various types of cancer, including colorectal cancer, breast cancer, and lung cancer. Additionally, N-(3,4-dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine has been studied for its potential role in the treatment of a variety of other diseases, such as diabetes, arthritis, and Alzheimer’s disease.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-16-8-11-18(12-9-16)31(27,28)23-15-25-20-7-5-4-6-19(20)24(23)26-17-10-13-21(29-2)22(14-17)30-3/h4-15H,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTCHQXZDTFOIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-Dimethoxyphenyl)-3-(4-methylbenzenesulfonyl)quinolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 5-[2-hydroxy-3-(piperidin-1-yl)propoxy]-1,2-dimethyl-1H-indole-3-carboxylate; oxalic acid](/img/structure/B6482272.png)
![12-{[(2,5-dimethylphenyl)methyl]sulfanyl}-8-[(4-ethylphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B6482283.png)
![3-benzoyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B6482293.png)
![N-(3-methoxypropyl)-3-{4-[(4-methylphenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B6482294.png)



![N-(2-methoxyphenyl)-2-({5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B6482339.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B6482343.png)
![2-[3-(4-fluorobenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6482347.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B6482348.png)